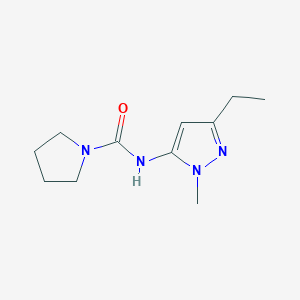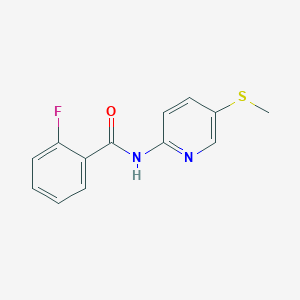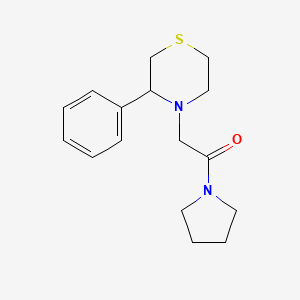
N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide, also known as MPT0G211, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to target multiple signaling pathways involved in cancer cell growth and survival. Specifically, N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of several key proteins involved in cancer cell proliferation and survival, including AKT, mTOR, and STAT3.
Biochemical and Physiological Effects
N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of using N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been shown to have low toxicity in normal cells, which is important for developing safe and effective cancer treatments. However, one limitation of using N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide. One potential direction is to investigate its use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide and identify potential biomarkers for patient selection. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide as a cancer treatment.
合成法
N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide can be synthesized using a one-pot reaction method. The synthesis involves the condensation of 2-amino-5-methylthiopyridine with 2-bromoacetyl-1,3-thiazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide with a purity of over 95%.
科学的研究の応用
N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide can inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. Additionally, N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
特性
IUPAC Name |
N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c1-15-7-2-3-9(11-4-7)13-10(14)8-5-16-6-12-8/h2-6H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCOBDCLTZFDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NC(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylsulfanylpyridin-2-yl)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)


![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)


![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
